Dalpiciclib
Overview
Description
Dalpiciclib is a novel, highly selective, small molecule inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6. It has shown promising anti-tumor activity in various preclinical models and is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer . In China, this compound is approved for use in combination with fulvestrant for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative recurrent or metastatic breast cancer in patients who have progressed after previous endocrine therapy .
Preparation Methods
Dalpiciclib is synthesized through a series of chemical reactions involving the formation of pyrido[2,3-d]pyrimidin-7-one as the core structure. The synthetic route typically involves the following steps:
Formation of the pyrido[2,3-d]pyrimidin-7-one core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopentyl and piperidinyl groups: These groups are introduced through substitution reactions using suitable reagents.
Final acetylation step: The final step involves the acetylation of the core structure to yield this compound.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Dalpiciclib undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrido[2,3-d]pyrimidin-7-one core, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Dalpiciclib has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of cyclin-dependent kinase inhibitors and their chemical properties.
Biology: this compound is used in biological research to study cell cycle regulation and the role of cyclin-dependent kinases in cell proliferation.
Medicine: this compound is primarily used in medical research for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. .
Mechanism of Action
Dalpiciclib exerts its effects by inhibiting cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases play a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest and inhibition of cell proliferation . This mechanism is particularly effective in hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer cells, which rely on cyclin-dependent kinase 4 and cyclin-dependent kinase 6 for their growth and survival .
Comparison with Similar Compounds
Dalpiciclib is part of a class of compounds known as cyclin-dependent kinase inhibitors. Similar compounds include:
Palbociclib: Another cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer.
Ribociclib: A cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with a similar mechanism of action to this compound and palbociclib.
Abemaciclib: Another cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with a broader spectrum of activity compared to this compound
This compound is unique in its chemical structure and specific binding affinity for cyclin-dependent kinase 4 and cyclin-dependent kinase 6. It has shown promising results in clinical trials, particularly in combination with other therapies, and is considered a valuable addition to the class of cyclin-dependent kinase inhibitors .
Properties
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperidin-4-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-15-20-14-28-25(29-21-8-7-18(13-27-21)17-9-11-26-12-10-17)30-23(20)31(19-5-3-4-6-19)24(33)22(15)16(2)32/h7-8,13-14,17,19,26H,3-6,9-12H2,1-2H3,(H,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJLSPUSUBJWHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)C4CCNCC4)C5CCCC5)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1637781-04-4 | |
Record name | Dalpiciclib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637781044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DALPICICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZHA5P4PFX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.